(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-enylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-fluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable enamine precursor to form the corresponding enone.
Reduction: The enone is then reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve selective reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine: Unique due to the specific positioning of chloro and fluoro groups.
(1S)-1-(5-Chloro-2-methylphenyl)prop-2-enylamine: Similar structure but with a methyl group instead of a fluoro group.
(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness:
- The combination of chloro and fluoro substituents provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
QAXAGYQUKUJKGJ-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C=CC(=C1)Cl)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Cl)F)N |
Origin of Product |
United States |
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